molecular formula C12H14O3 B13972716 Methyl 4-(cyclopropyl(hydroxy)methyl)benzoate

Methyl 4-(cyclopropyl(hydroxy)methyl)benzoate

Cat. No.: B13972716
M. Wt: 206.24 g/mol
InChI Key: WUVDDUZFTAAPAS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 4-(cyclopropyl(hydroxy)methyl)benzoate is an organic compound that belongs to the class of benzoates It is characterized by the presence of a cyclopropyl group attached to a benzoate ester, with a hydroxymethyl group on the cyclopropyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-(cyclopropyl(hydroxy)methyl)benzoate typically involves the esterification of 4-(cyclopropyl(hydroxy)methyl)benzoic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods

On an industrial scale, the production of this compound can be achieved through continuous flow processes. These processes involve the use of automated reactors that allow for precise control of reaction conditions, such as temperature, pressure, and reactant concentrations. This ensures high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-(cyclopropyl(hydroxy)methyl)benzoate undergoes various types of chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an alkaline medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Nitration using a mixture of concentrated nitric acid and sulfuric acid.

Major Products Formed

    Oxidation: 4-(cyclopropyl(carboxy)methyl)benzoic acid.

    Reduction: 4-(cyclopropyl(hydroxy)methyl)benzyl alcohol.

    Substitution: 4-(cyclopropyl(hydroxy)methyl)-2-nitrobenzoate (in the case of nitration).

Scientific Research Applications

Methyl 4-(cyclopropyl(hydroxy)methyl)benzoate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential use in drug development, particularly in the design of novel therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 4-(cyclopropyl(hydroxy)methyl)benzoate involves its interaction with specific molecular targets and pathways. The hydroxymethyl group can form hydrogen bonds with biological molecules, influencing their structure and function. Additionally, the aromatic ring can participate in π-π interactions with other aromatic systems, affecting the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    Methyl benzoate: Lacks the cyclopropyl and hydroxymethyl groups, making it less complex.

    Methyl 4-hydroxybenzoate: Contains a hydroxyl group instead of the cyclopropyl(hydroxy)methyl group.

    Methyl 4-(hydroxymethyl)benzoate: Similar but lacks the cyclopropyl group.

Uniqueness

Methyl 4-(cyclopropyl(hydroxy)methyl)benzoate is unique due to the presence of both the cyclopropyl and hydroxymethyl groups, which confer distinct chemical and biological properties. These structural features make it a valuable compound for various applications in research and industry.

Properties

Molecular Formula

C12H14O3

Molecular Weight

206.24 g/mol

IUPAC Name

methyl 4-[cyclopropyl(hydroxy)methyl]benzoate

InChI

InChI=1S/C12H14O3/c1-15-12(14)10-6-4-9(5-7-10)11(13)8-2-3-8/h4-8,11,13H,2-3H2,1H3

InChI Key

WUVDDUZFTAAPAS-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC=C(C=C1)C(C2CC2)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.